molecular formula C7H11NO B13562578 3-(Prop-2-yn-1-yl)morpholine

3-(Prop-2-yn-1-yl)morpholine

Cat. No.: B13562578
M. Wt: 125.17 g/mol
InChI Key: VOUWGBLDIMPJOU-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) Derivatives in Modern Synthetic Chemistry

Morpholine and its derivatives are prized for their advantageous physicochemical and metabolic properties. The presence of the nitrogen and oxygen heteroatoms imparts a unique polarity and hydrogen bonding capability, which can enhance the solubility and bioavailability of larger molecules. nih.govsci-hub.se This has made the morpholine scaffold a popular choice for medicinal chemists seeking to improve the pharmacokinetic profiles of drug candidates. nih.govnih.gov

The versatility of the morpholine ring is another key attribute. It can be readily introduced into molecules as a secondary amine or constructed through various synthetic methodologies. nih.govsci-hub.senih.gov This synthetic accessibility allows for the facile generation of diverse libraries of morpholine-containing compounds for high-throughput screening and structure-activity relationship (SAR) studies. nih.gove3s-conferences.org The morpholine moiety can act as a simple building block or be intricately involved in the pharmacophore, directly interacting with biological targets such as enzymes and receptors. nih.govsci-hub.se

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-prop-2-ynylmorpholine

InChI

InChI=1S/C7H11NO/c1-2-3-7-6-9-5-4-8-7/h1,7-8H,3-6H2

InChI Key

VOUWGBLDIMPJOU-UHFFFAOYSA-N

Canonical SMILES

C#CCC1COCCN1

Origin of Product

United States

The Power of the Alkyne: Enabling Advanced Chemical Transformations

Strategic Importance of Alkyne Functionalization in Chemical Synthesis (e.g., Click Chemistry)

The concept of "click chemistry," introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. iris-biotech.deresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable triazole linkage between an alkyne and an azide (B81097). iris-biotech.deresearchgate.netacs.org This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it ideal for the modification of complex biomolecules. researchgate.netnih.gov

The strategic importance of alkyne functionalization lies in its ability to serve as a reactive partner in these highly efficient and specific conjugation reactions. iris-biotech.dersc.org This has profound implications for drug discovery, materials science, and bioconjugation. acs.orgnih.gov Molecules containing a terminal alkyne, such as 3-(Prop-2-yn-1-yl)morpholine, can be readily linked to other molecules bearing an azide group, enabling the modular construction of complex architectures. researchgate.netacs.org

Charting the Future: Research Trajectories for 3 Prop 2 Yn 1 Yl Morpholine

Overview of Research Trajectories for this compound

Current and future research involving this compound and its analogs is poised to explore several key areas. In medicinal chemistry, this compound serves as a valuable building block for the synthesis of novel drug candidates. The propargyl group can be utilized in click reactions to attach the morpholine scaffold to larger biomolecules or to create libraries of compounds for screening against various diseases. researchgate.net The morpholine moiety, in turn, can confer favorable pharmacokinetic properties to these new chemical entities. nih.govnih.gov

In the realm of materials science, the ability of the alkyne to participate in polymerization and surface modification reactions makes this compound an attractive monomer for the creation of functional polymers and smart materials. The morpholine unit can introduce desirable properties such as hydrophilicity and biocompatibility into these materials.

Furthermore, the synthesis of various derivatives of this compound, such as (3R)-3-Methyl-4-(prop-2-yn-1-yl)morpholine bldpharm.com and 4-(3-phenylprop-2-yn-1-yl)morpholine nih.gov, highlights the ongoing efforts to create a diverse range of building blocks for various applications. The development of efficient synthetic routes to these and other substituted morpholines remains an active area of research. acs.orgacs.orgnih.gov

Direct Propargylation Approaches to Morpholine Cores at the C-3 Position

The direct introduction of a propargyl group onto the C-3 position of a pre-existing morpholine ring presents a convergent and potentially efficient synthetic route. However, achieving regioselectivity and stereoselectivity at this position is a considerable challenge due to the inherent reactivity of the morpholine ring, particularly the nitrogen atom.

Regioselective Functionalization Strategies

Direct C-H functionalization of heterocycles is a powerful tool in modern organic synthesis. While direct C-H propargylation has been successfully applied to other heterocyclic systems like indoles, its application to morpholines is less documented. rsc.org The electron-withdrawing nature of the oxygen atom in the morpholine ring deactivates the adjacent C-H bonds, making their direct functionalization challenging. wikipedia.org

One potential strategy to achieve C-3 regioselectivity is through the use of a directing group. An N-acyl or N-sulfonyl group can direct metallation to the adjacent C-2 or C-3 positions. Subsequent reaction with a propargyl electrophile, such as propargyl bromide, could then install the desired substituent. However, controlling the regioselectivity between the C-2 and C-3 positions can be difficult and often depends on the specific directing group and reaction conditions.

Another approach involves the generation of a C-3 morpholine anion equivalent. This could potentially be achieved through deprotonation of an N-protected morpholine at the C-3 position using a strong base. The resulting anion could then be trapped with a suitable propargyl electrophile. The choice of the N-protecting group is crucial to facilitate deprotonation at the desired position and to prevent side reactions.

Catalytic Systems for C-C Bond Formation at C-3

Transition metal catalysis offers a promising avenue for the direct C-3 propargylation of morpholines. Copper- and iron-catalyzed C-H activation and subsequent C-C bond formation have been shown to be effective for a variety of substrates. rsc.org For instance, a copper-catalyzed propargylic amination of propargyl esters has been reported, which could potentially be adapted for the C-alkylation of a suitable morpholine-derived nucleophile. rsc.org

The development of catalytic systems that can achieve enantioselective C-3 propargylation is a key objective. This could involve the use of chiral ligands that can coordinate to the metal center and induce stereoselectivity in the C-C bond-forming step. For example, chiral Pybox and BINAP ligands have been successfully employed in copper- and nickel-catalyzed enantioselective propargylations of other nucleophiles. rsc.orgnih.gov

A hypothetical catalytic cycle for the direct C-3 propargylation of an N-protected morpholine could involve the following steps:

Oxidative addition of a propargyl halide to a low-valent metal catalyst.

Coordination of the N-protected morpholine to the metal center.

Directed C-H activation at the C-3 position to form a metallacyclic intermediate.

Reductive elimination to form the C-3 propargylated morpholine and regenerate the active catalyst.

The success of such a catalytic system would depend on the careful selection of the metal, ligand, and reaction conditions to favor the desired reaction pathway and suppress competing side reactions.

Ring-Closing Metathesis (RCM) and Cyclization Pathways for Morpholine Ring Formation

An alternative to the direct functionalization of a pre-formed morpholine ring is the construction of the heterocyclic core with the propargyl group already in place. Ring-closing metathesis (RCM) and other cyclization strategies are powerful methods for the synthesis of a wide variety of heterocyclic compounds, including morpholines.

Precursor Design and Synthesis for Cyclization

The key to a successful RCM approach is the design and synthesis of a suitable acyclic precursor containing both an alkene and a propargyl group, as well as the necessary nitrogen and oxygen atoms. A general precursor for the synthesis of this compound via RCM would be an N-alkenyl-N-(2-hydroxyethyl)propargylamine.

The synthesis of such precursors can be achieved through standard organic transformations. For example, the reaction of a primary amine with an epoxide followed by N-alkenylation and N-propargylation would provide the desired acyclic diene. The stereocenter at the future C-3 position can be introduced by using a chiral starting material, such as a chiral amino alcohol or a chiral epoxide.

An alternative cyclization strategy involves the intramolecular S_N2 reaction of a suitably functionalized amino alcohol. For instance, a precursor containing a leaving group at one end and a nucleophilic amino or hydroxyl group at the other can undergo intramolecular cyclization to form the morpholine ring. A highly regio- and stereoselective strategy for the synthesis of substituted morpholines involves the S_N2-type ring opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular ring closure. researchgate.net

Stereochemical Control in Cyclization Reactions

Achieving stereochemical control during the cyclization process is paramount for the synthesis of enantiomerically pure this compound. In RCM reactions, the stereochemistry of the newly formed double bond is typically Z-selective when using Grubbs-type catalysts. Subsequent reduction of the double bond would then yield the desired saturated morpholine ring. The stereochemistry at the C-3 position is determined by the stereochemistry of the acyclic precursor.

In intramolecular S_N2 cyclization reactions, the stereochemistry is controlled by the stereochemistry of the starting materials and the mechanism of the ring-closing step. For example, if a chiral amino alcohol is used as the starting material, the resulting morpholine will retain the stereochemistry of the original chiral center.

A tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates has been shown to be an efficient method for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org This approach, catalyzed by a ruthenium complex with a chiral ligand, could be a powerful tool for the synthesis of this compound with high enantiomeric excess.

The following table summarizes some potential cyclization strategies and the corresponding precursors for the synthesis of this compound:

Cyclization StrategyPrecursorKey Features
Ring-Closing Metathesis (RCM)N-alkenyl-N-(2-hydroxyethyl)propargylamineRequires a suitable diene precursor and a metathesis catalyst. Stereocontrol at C-3 from precursor.
Intramolecular S_N2 CyclizationHaloalkoxy amineRing opening of an aziridine (B145994) with a haloalcohol followed by base-mediated cyclization. researchgate.net
Copper-Promoted Oxyaminationβ-hydroxy N-allylsulfonamideIntramolecular addition of an alcohol and intermolecular coupling with an amine across an alkene. nih.gov
Tandem Hydroamination/Asymmetric Transfer HydrogenationAminoalkyneOne-pot reaction catalyzed by a chiral ruthenium complex. organic-chemistry.org

Stereoselective Introduction of the Propargyl Moiety

The stereoselective introduction of the propargyl group is a critical step in the synthesis of enantiomerically pure this compound. This can be achieved either by reacting a chiral morpholine-derived nucleophile with a propargyl electrophile or by using a chiral propargylating agent to react with a morpholine precursor.

One of the most reliable methods for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgnumberanalytics.comresearchgate.net Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a suitable morpholine precursor, such as a morpholine-3-carboxylic acid derivative. Deprotonation and subsequent reaction with a propargyl halide would then proceed with high diastereoselectivity, controlled by the chiral auxiliary. Finally, removal of the auxiliary would afford the desired enantiomerically pure product.

The following table outlines the general steps involved in a chiral auxiliary-directed synthesis:

StepDescription
1. Auxiliary AttachmentCovalent coupling of a chiral auxiliary to a morpholine precursor.
2. Diastereoselective PropargylationDeprotonation of the auxiliary-substrate adduct and reaction with a propargyl electrophile. The chiral auxiliary directs the approach of the electrophile, leading to a single diastereomer.
3. Auxiliary RemovalCleavage of the chiral auxiliary under mild conditions that do not cause racemization of the product.

Catalytic asymmetric propargylation represents another powerful approach. nih.govmdpi.com This method involves the use of a chiral catalyst to control the stereochemistry of the propargylation reaction. A variety of transition metal catalysts, including copper, nickel, and manganese complexes with chiral ligands, have been developed for the enantioselective propargylation of aldehydes, ketones, and imines. nih.gov These methods could be adapted for the propargylation of a suitable morpholine-derived electrophile or nucleophile.

For example, the asymmetric addition of a propargyl nucleophile to a C-3 morpholine electrophile, such as a 3-formylmorpholine derivative, could be catalyzed by a chiral Lewis acid or a transition metal complex. Alternatively, the reaction of a C-3 morpholine nucleophile with a propargyl electrophile could be rendered enantioselective by using a chiral phase-transfer catalyst or a chiral transition metal catalyst.

Alkyne Reactivity Profiles

The terminal alkyne group in this compound is a hub of reactivity, participating in a range of addition and coupling reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and other Click Chemistry Applications

The terminal alkyne of this compound is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. The morpholine moiety can influence the solubility and binding properties of the resulting triazole-containing molecules.

In a typical CuAAC reaction, this compound would be reacted with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.

A novel one-pot strategy for the synthesis of 5-amino-1,2,3-triazoles involves the reaction of propargylamines with aryl azides. This process is mediated by a base, which facilitates the isomerization of the propargylamine (B41283) to an allenamine intermediate that then undergoes cyclization with the azide.

Table 1: Representative CuAAC Reaction with a Generic Aryl Azide

ReactantsCatalyst SystemSolventProduct
This compound, Aryl AzideCuSO4·5H2O, Sodium Ascorbatet-BuOH/H2O1-(Aryl)-4-((morpholin-3-yl)methyl)-1H-1,2,3-triazole

Hydration, Hydroamination, and Cycloaddition Reactions

The alkyne functionality of this compound is susceptible to hydration and hydroamination reactions, typically catalyzed by transition metals. Hydration would lead to the corresponding methyl ketone, while hydroamination would yield an enamine or imine, depending on the reaction conditions and the amine used.

Furthermore, the alkyne can participate in various cycloaddition reactions beyond CuAAC. For instance, propargylamines can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates in the absence of a phosphine (B1218219) catalyst to afford functionalized pyrazoles. Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked diynes are also a known route to fused pyrrolidine (B122466) systems, highlighting the potential for intramolecular reactions if another unsaturated moiety is present in the molecule.

Metal-Catalyzed Transformations of the Terminal Alkyne

The terminal C-H bond of the alkyne in this compound can be activated by various transition metal catalysts, enabling a range of coupling and cyclization reactions.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction would involve the reaction of this compound with aryl or vinyl halides to form a new carbon-carbon bond. This is a powerful method for the synthesis of substituted alkynes.

Glaser Coupling: In the presence of a copper catalyst and an oxidant, this compound can undergo homocoupling to form a symmetrical 1,3-diyne.

Cycloisomerization: Metal-catalyzed cycloisomerization of N-propargyl enaminone derivatives is a widely used method for synthesizing pyridine-fused heterocycles. This suggests that if the morpholine nitrogen were part of an enaminone system, intramolecular cyclization onto the alkyne would be a feasible transformation.

The reactions of propargylamine derivatives with carbon dioxide and carbon disulfide in the presence of transition-metal catalysts have been systematically examined. For example, with a palladium acetate (B1210297) catalyst, the reaction with carbon dioxide can yield oxazolidinones.

**3

Morpholine Ring Reactivity

Functionalization of Other Positions on the Morpholine Ring

The morpholine ring in this compound possesses a secondary amine at the N-4 position, which is a prime site for functionalization. This nitrogen atom exhibits nucleophilic character, making it susceptible to reactions with various electrophiles. Such modifications are crucial for altering the molecule's physicochemical properties, including solubility and basicity, which can be pertinent in medicinal chemistry contexts where morpholine is a privileged scaffold. nih.govresearchgate.netacs.org

Common functionalization reactions at the N-4 position include N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or through reductive amination. For instance, the N-alkylation of morpholine with various alcohols has been demonstrated using catalysts like CuO–NiO/γ–Al2O3. researchgate.net This suggests that this compound could similarly react with a range of alkylating agents to yield N-substituted derivatives. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another viable method for introducing diverse substituents at the nitrogen atom. nih.gov

N-Acylation: The secondary amine of the morpholine ring can readily react with acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding N-acylmorpholines. nih.govontosight.ai This transformation is a common strategy to introduce a variety of functional groups and to modulate the electronic properties of the nitrogen atom.

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated derivatives. This functionalization is often employed in medicinal chemistry to introduce sulfonamide moieties. nih.gov

While the N-4 position is the most reactive site for functionalization on the morpholine ring, modifications at the carbon atoms of the ring are less common and typically require more specialized synthetic strategies, often involving the construction of the ring with the desired substituents already in place. acs.orgrsc.orgnih.gov For pre-formed rings, such as in this compound, functionalization of the carbon atoms would likely involve multi-step sequences.

Table 1: Potential Functionalization Reactions at the N-4 Position of this compound

Reaction TypeReagent ClassProduct TypePotential Conditions
N-AlkylationAlkyl HalidesQuarternary ammonium (B1175870) salts or N-alkyl morpholinesBase, Solvent (e.g., CH3CN)
Reductive AminationAldehydes/KetonesN-alkyl morpholinesReducing agent (e.g., NaBH(OAc)3)
N-AcylationAcid Chlorides/AnhydridesN-acyl morpholinesBase (e.g., Triethylamine), Solvent (e.g., CH2Cl2)
N-SulfonylationSulfonyl ChloridesN-sulfonyl morpholinesBase (e.g., Pyridine), Solvent (e.g., CH2Cl2)

Dual Reactivity and Cascade Reactions

The concurrent presence of a nucleophilic secondary amine and a reactive terminal alkyne in this compound makes it an interesting substrate for cascade reactions. A cascade reaction, or domino reaction, involves two or more consecutive transformations where each subsequent step is triggered by the functionality generated in the previous one, all occurring in a single pot. wikipedia.org This approach is highly efficient in terms of atom economy and step economy, allowing for the rapid construction of complex molecular architectures. nih.gov

The dual reactivity of this compound can be exploited in several ways. The secondary amine can act as a nucleophile, while the alkyne can participate in various metal-catalyzed transformations or cycloaddition reactions.

One potential cascade could involve an initial reaction at the alkyne, which then sets up a subsequent intramolecular cyclization involving the morpholine nitrogen. For example, a metal-catalyzed reaction, such as a Pauson-Khand reaction, could in principle be followed by a cyclization step. nih.gov

Another possibility is the involvement of both the amine and the alkyne in a multicomponent reaction. Propargylamines are well-known building blocks in such reactions, for example, in the A3 coupling (aldehyde, alkyne, amine) to generate more complex propargylamines. researchgate.netnih.gov While this compound already contains an amine and an alkyne, its participation in a multicomponent reaction with an aldehyde could lead to a more complex structure in a single step.

Furthermore, gold-catalyzed reactions are known to facilitate tandem sequences involving propargyl alcohols and aziridines to construct morpholine rings. rsc.org A related strategy could potentially be devised for the further elaboration of a pre-existing propargyl-substituted morpholine.

Cascade reactions involving the trifluoromethylthiolation and cyclization of N-propioloyl indoles have been reported, where an initial radical addition to the alkyne is followed by cyclization. beilstein-journals.org While the heterocyclic system is different, this demonstrates the principle of using the reactivity of the alkyne to initiate a cascade that forms a new ring system.

Table 2: Hypothetical Cascade Reaction Involving this compound

Reaction TypeKey StepsPotential Product Class
Intramolecular Cyclization1. Metal-catalyzed activation of the alkyne 2. Intramolecular attack by the morpholine nitrogenFused bicyclic systems
Multicomponent Reaction1. Reaction with an aldehyde and a suitable catalystComplex substituted morpholines
Radical-initiated Cascade1. Radical addition to the alkyne 2. Intramolecular cyclizationPolycyclic morpholine derivatives

It is important to note that while the principles of reactivity suggest these pathways are feasible, specific examples of cascade reactions starting from this compound are not extensively documented in the reviewed literature. The exploration of such reactions remains a promising area for synthetic methodology development.

Advanced Structural Elucidation and Stereochemical Analysis

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy provides granular insights into the molecular framework, connectivity, and electronic environment of 3-(prop-2-yn-1-yl)morpholine.

Multi-dimensional NMR spectroscopy is an indispensable tool for the complete structural assignment and conformational analysis of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial data on the chemical environments of protons and carbons, 2D techniques are required for unequivocal assignments.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the morpholine (B109124) ring and the propargyl substituent. The acetylenic proton (≡C-H) would appear as a characteristic triplet in the range of δ 2.2-2.5 ppm, coupled to the methylene (B1212753) protons of the propargyl group. The morpholine ring protons would present as a complex series of multiplets due to their diastereotopic nature. The ¹³C NMR spectrum would display signals for the two acetylenic carbons (one terminal and one internal), the propargyl methylene carbon, and the five distinct carbons of the morpholine ring.

2D NMR Correlation:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivity within the morpholine ring and the propargyl group. For instance, the acetylenic proton signal would show a correlation to the propargyl methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing critical information for conformational analysis. For the morpholine ring, which typically adopts a chair conformation, NOESY can distinguish between axial and equatorial protons and determine the orientation of the propargyl substituent (axial or equatorial). The observation of through-space correlations between the propargyl protons and specific protons on the morpholine ring would elucidate the preferred rotameric state of the side chain. beilstein-journals.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2ax, H-2eq~3.8-4.0 (m)~70-72
H-3~2.9-3.1 (m)~58-60
N-HVariable-
H-5ax, H-5eq~2.6-2.8 (m)~48-50
H-6ax, H-6eq~3.5-3.7 (m)~66-68
Propargyl-CH₂~2.4-2.6 (d)~38-40
Acetylenic-H~2.2-2.4 (t)~72-74
Acetylenic-C-~79-81

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions. 'm' denotes multiplet, 'd' denotes doublet, 't' denotes triplet.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent molecular ion with high precision, which in turn allows for the calculation of its elemental formula. nih.gov For this compound (C₇H₁₁NO), HRMS would confirm the molecular weight and distinguish it from any potential isomers or impurities. acs.orgscispace.com

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that would typically produce the protonated molecular ion, [M+H]⁺.

Mass Analysis: A time-of-flight (TOF) or Orbitrap mass analyzer would provide the high resolution necessary to obtain a mass measurement accurate to within a few parts per million (ppm).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion would induce fragmentation, providing structural information. Key expected fragmentation pathways include the neutral loss of the propargyl group, cleavage of the morpholine ring, and loss of small molecules like water or ethene.

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated m/z Expected Fragmentation
[M+H]⁺C₇H₁₂NO⁺126.0913Parent Ion
[M-C₃H₃]⁺C₄H₉NO⁺87.0657Loss of propargyl radical
[C₄H₈N]⁺C₄H₈N⁺70.0651Ring cleavage fragment
[C₅H₈NO]⁺C₅H₈NO⁺98.0599Ring fragment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa. spectroscopyonline.com

Alkyne Group: The most diagnostic signals for the propargyl group are the C≡C and ≡C-H stretching vibrations.

The terminal alkyne ≡C-H stretch gives a sharp, strong absorption in the IR spectrum around 3300 cm⁻¹. hivnursing.net

The C≡C triple bond stretch appears as a weak to medium absorption in the IR spectrum in the range of 2100-2140 cm⁻¹, but it is typically a strong and sharp signal in the Raman spectrum due to the polarizability of the triple bond. spectroscopyonline.comscielo.org.mx

Morpholine Ring:

The C-O-C ether linkage will show a strong, characteristic asymmetric stretching band in the IR spectrum, typically around 1115-1140 cm⁻¹.

The C-N stretching vibrations of the secondary amine within the ring are expected in the 1200-1020 cm⁻¹ region.

The N-H stretching vibration (if the nitrogen is not substituted) would appear as a medium-intensity band in the 3300–3500 cm⁻¹ region. For the N-propargyl title compound, this would be absent.

The CH₂ groups of the ring will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region and scissoring/bending vibrations around 1450-1470 cm⁻¹. scielo.org.mx

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique (Expected Intensity)
≡C-H Stretch~3300IR (Strong, Sharp)
C-H Stretch (Aliphatic)2850-2960IR (Medium-Strong)
C≡C Stretch2100-2140Raman (Strong), IR (Weak)
CH₂ Bend/Scissor1450-1470IR (Medium)
C-O-C Asymmetric Stretch1115-1140IR (Strong)
C-N Stretch1020-1200IR (Medium)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule by mapping the electron density of its atoms in the solid state. This technique can reveal bond lengths, bond angles, and the absolute stereochemistry.

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. If a single enantiomer can be isolated and crystallized, X-ray diffraction analysis can determine its absolute configuration (whether it is the R or S enantiomer). dicp.ac.cn This is typically achieved using anomalous dispersion, where the scattering of X-rays by the atoms, particularly heavier atoms, has a phase-dependent component that allows for the differentiation between the two enantiomeric forms. libretexts.org The result is an absolute structure parameter (e.g., the Flack parameter) that confirms the correct enantiomeric assignment with high confidence.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions.

Hirshfeld Surface Analysis: This computational method provides a powerful way to visualize and quantify the intermolecular interactions within the crystal. nih.govmdpi.comscirp.org The Hirshfeld surface is mapped around a molecule, and the color coding indicates the nature and strength of intermolecular contacts:

d_norm surface: This surface highlights intermolecular contacts. Red spots indicate close contacts (shorter than the sum of van der Waals radii), typically representing hydrogen bonds. White regions represent contacts at the van der Waals separation, and blue regions indicate longer contacts.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts as a 2D histogram, quantifying the percentage contribution of each type of interaction (e.g., H···H, C···H, O···H) to the total Hirshfeld surface. researchgate.netresearchgate.net For a molecule like this compound, one would expect significant contributions from H···H, O···H, and N···H contacts, providing a detailed picture of the forces holding the crystal together.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 3-(Prop-2-yn-1-yl)morpholine at the electronic level. These methods provide a static, time-independent view of the molecule's structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

These studies focus on Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the morpholine (B109124) ring, specifically the nitrogen and oxygen atoms, due to the presence of lone pairs of electrons. The LUMO is likely distributed across the propargyl group's alkyne bond, which can act as an electron acceptor. This distribution makes the morpholine nitrogen a likely site for electrophilic attack, while the alkyne group is susceptible to nucleophilic addition. The presence of the electron-withdrawing oxygen atom in the morpholine ring can decrease the nucleophilicity of the nitrogen compared to analogous piperidine (B6355638) compounds. frontiersin.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, negative potential (red/yellow) would be concentrated around the nitrogen and oxygen atoms, indicating regions prone to electrophilic interaction. Positive potential (blue) would be found around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound (Note: The following data are illustrative, based on typical DFT calculations for similar morpholine derivatives.)

ParameterValueDescription
HOMO Energy-6.8 eVIndicates electron-donating capability.
LUMO Energy-0.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap6.3 eVReflects chemical reactivity and stability.
Dipole Moment2.1 DMeasures the overall polarity of the molecule.

The three-dimensional structure of this compound is not rigid. The morpholine ring typically adopts a stable chair conformation. Due to the substitution at the 3-position, the propargyl group can exist in two primary chair conformations: axial and equatorial.

Computational methods are used to perform a potential energy surface scan to identify all stable conformers and calculate their relative energies. The energy difference between the axial and equatorial conformers determines the conformational equilibrium. For many substituted morpholines, the equatorial conformer is generally more stable due to reduced steric hindrance. However, stereoelectronic effects, such as the anomeric effect, can sometimes favor the axial position. The interaction between the C-3 substituent and the N-tosyl group in similar structures has been shown to create a conformational preference. researchgate.net

Table 2: Relative Energies of this compound Conformers (Note: Data are representative values to illustrate the typical energy difference between conformers.)

ConformerRelative Energy (kcal/mol)Population at 298 K (%)Key Feature
Equatorial-Chair0.00~95%Propargyl group is in the equatorial position, minimizing steric strain.
Axial-Chair2.10~5%Propargyl group is in the axial position, leading to higher steric interactions.

Molecular Dynamics (MD) Simulations

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations model the molecule's behavior over time, offering insights into its flexibility and interactions with its environment. mdpi.com

MD simulations of this compound would reveal the dynamic equilibrium between different conformations. These simulations can track the puckering of the morpholine ring and the rotation of the propargyl side chain. A key dynamic event to monitor is the "ring flip" between the two chair conformations (equatorial and axial). The energy barrier for this process can be calculated, providing information on the conformational stability. It is also possible to observe transitions to higher-energy boat or twist-boat conformations, although these are typically transient. nih.gov

The conformation of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model solvent molecules (e.g., water, DMSO, chloroform) to study these effects. nih.gov For this compound, polar solvents are expected to form hydrogen bonds with the morpholine's nitrogen and oxygen atoms. These interactions can stabilize certain conformations over others. For instance, a solvent shell might alter the energetic preference between the axial and equatorial conformers by stabilizing one through specific hydrogen bonding networks. The formation of zwitterionic intermediates in reactions involving morpholine has been shown to be highly sensitive to solvent effects. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for investigating the mechanisms of chemical reactions. digitellinc.com For this compound, two primary reactive sites are the morpholine nitrogen and the terminal alkyne of the propargyl group.

DFT calculations can be used to map the potential energy surface for a given reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

A common reaction involving the propargyl group is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." Computational studies could model the catalytic cycle, identifying the key intermediates and transition states to explain the regioselectivity and efficiency of the reaction. rsc.orgscispace.com Similarly, reactions involving the morpholine nitrogen, such as its role as a base or nucleophile, can be modeled to understand its catalytic activity or participation in synthetic transformations. nih.govnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural characteristics of molecules. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data can be generated. These predictions are based on established quantum mechanical principles, such as Density Functional Theory (DFT), and empirical databases.

Predicted ¹H NMR Data

The proton NMR (¹H NMR) spectrum is predicted to show distinct signals corresponding to the different proton environments in the this compound molecule. The morpholine ring protons are expected to appear in the upfield region, while the propargyl group protons will have characteristic shifts. The predicted chemical shifts (δ) are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

Below is an interactive data table summarizing the predicted ¹H NMR chemical shifts for this compound.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H on C2 (axial)2.65 - 2.85Doublet of Doublets (dd)
H on C2 (equatorial)2.85 - 3.05Doublet of Doublets (dd)
H on C33.10 - 3.30Multiplet (m)
H on C5 (axial)2.40 - 2.60Multiplet (m)
H on C5 (equatorial)2.70 - 2.90Multiplet (m)
H on C6 (axial)3.55 - 3.75Multiplet (m)
H on C6 (equatorial)3.80 - 4.00Multiplet (m)
CH₂ (propargyl)3.25 - 3.45Doublet (d)~2.4
CH (alkyne)2.20 - 2.40Triplet (t)~2.4

Note: These are predicted values and may vary from experimental results.

Predicted ¹³C NMR Data

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in this compound are influenced by their local electronic environments. The sp³ hybridized carbons of the morpholine ring will resonate at higher fields compared to the sp hybridized carbons of the alkyne group.

The following interactive data table outlines the predicted ¹³C NMR chemical shifts.

Carbon AtomPredicted Chemical Shift (ppm)
C253.0 - 55.0
C358.0 - 60.0
C550.0 - 52.0
C666.0 - 68.0
CH₂ (propargyl)45.0 - 47.0
C≡CH (alkyne)78.0 - 80.0
C≡C H (alkyne)71.0 - 73.0

Note: These are predicted values and may vary from experimental results.

Predicted IR Data

The predicted Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrational modes of its functional groups. The presence of the terminal alkyne and the morpholine ring will give rise to distinct peaks.

This interactive data table summarizes the key predicted IR absorption bands.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
C-H (alkyne)3300 - 3250Strong, SharpStretching
C-H (alkane)3000 - 2850Medium to StrongStretching
C≡C (alkyne)2150 - 2100Weak to Medium, SharpStretching
C-N (amine)1250 - 1020MediumStretching
C-O-C (ether)1150 - 1085StrongAsymmetric Stretching

Note: These are predicted values and may vary from experimental results. The fingerprint region (below 1500 cm⁻¹) will contain numerous complex vibrations. maricopa.edulibretexts.orgpressbooks.pubyoutube.commasterorganicchemistry.com

Predicted Mass Spectrometry Fragmentation

In mass spectrometry (MS), the molecule is ionized and then fragmented. The fragmentation pattern provides a "fingerprint" that can help in identifying the structure of the compound. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Common fragmentation pathways for N-substituted morpholines involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). wikipedia.orglibretexts.orgwhitman.edu A plausible fragmentation pattern for this compound would involve the following key fragments:

Molecular Ion (M⁺): The intact molecule with one electron removed.

[M-H]⁺: Loss of a hydrogen atom.

[M-C₃H₃]⁺: Loss of the propargyl group, resulting in a morpholine cation.

Cleavage of the morpholine ring: This can lead to various smaller fragments. A common fragmentation for morpholine itself involves the loss of formaldehyde (B43269) (CH₂O). researchgate.net

This interactive data table lists some of the predicted key fragments and their corresponding m/z values.

Fragment IonPredicted m/zDescription
[C₇H₁₁NO]⁺125Molecular Ion (M⁺)
[C₇H₁₀NO]⁺124Loss of a hydrogen atom ([M-H]⁺)
[C₄H₈NO]⁺86Loss of the propargyl group ([M-C₃H₃]⁺)
[C₃H₆N]⁺56Fragment from morpholine ring cleavage
[C₃H₅]⁺41Propargyl cation

Note: The relative abundance of these fragments can be predicted computationally but is ultimately determined experimentally. libretexts.orgchemguide.co.uk

Research Applications As a Versatile Synthetic Building Block and Chemical Probe

Design and Synthesis of Complex Molecular Architectures

The inherent structural features of 3-(Prop-2-yn-1-yl)morpholine, namely the reactive terminal alkyne and the conformationally flexible morpholine (B109124) ring, position it as a potentially valuable precursor in the synthesis of more complex molecules.

Scaffold for Heterocyclic Synthesis

While specific examples of this compound being used as a foundational scaffold for constructing larger heterocyclic systems are not extensively documented, its structure suggests significant potential. The propargyl group's terminal alkyne is a versatile functional handle for various coupling reactions, including the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and Mannich reactions. These reactions could be employed to append a wide array of substituents or to construct fused or spirocyclic heterocyclic systems, thereby generating novel molecular frameworks with potential biological activity.

Ligands for Metal Catalysis

The nitrogen atom of the morpholine ring and the π-system of the alkyne in this compound present potential coordination sites for metal ions. This suggests its utility in the design of novel ligands for metal catalysis. Modification of the propargyl group, for instance, through the introduction of other donor atoms, could lead to the formation of bidentate or tridentate ligands. Such ligands could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. However, dedicated studies exploring the synthesis and catalytic activity of metal complexes derived from this compound are not yet prevalent in the scientific literature.

Incorporation into Advanced Materials

The presence of the terminal alkyne makes this compound an attractive monomer or functionalizing agent for the development of advanced materials.

Polymer and Dendrimer Synthesis via Click Chemistry

The efficiency and orthogonality of click chemistry make it a powerful tool for polymer and dendrimer synthesis. The propargyl group of this compound can readily participate in CuAAC reactions with azide-functionalized monomers or core molecules. This would allow for the straightforward incorporation of the morpholine moiety into polymer backbones or onto the periphery of dendrimers. The resulting materials could exhibit interesting properties, such as altered solubility, thermal stability, or the ability to coordinate metal ions, stemming from the presence of the morpholine units.

Functional Materials Development (e.g., MOFs, Covalent Organic Frameworks)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the self-assembly of organic linkers and metal nodes (for MOFs) or through the formation of strong covalent bonds between organic building blocks (for COFs). This compound, or derivatives thereof, could potentially serve as a functional linker in the synthesis of novel MOFs and COFs. The morpholine unit could introduce polarity and hydrogen bonding capabilities within the pores of the framework, potentially influencing its adsorption and catalytic properties. However, specific examples of its use in this context have not been reported.

Applications in Chemical Biology and Probe Development (Non-Clinical)

The terminal alkyne of this compound is a bioorthogonal handle, meaning it can react selectively in a biological environment without interfering with native biochemical processes. This feature makes it a candidate for the development of chemical probes for non-clinical research. For instance, it could be incorporated into larger molecules designed to interact with specific biological targets. The alkyne could then be used to attach reporter molecules, such as fluorophores or affinity tags, via click chemistry, enabling the visualization or isolation of the target. Despite this potential, the application of this compound in the development of chemical biology probes is an area that remains to be explored.

Synthesis of Activity-Based Probes for Enzyme Studies

This compound serves as a crucial building block in the synthesis of activity-based probes (ABPs), which are powerful chemical tools used to study the activity of enzymes in complex biological systems. The core utility of this compound in ABPs lies in its terminal alkyne group, which functions as a bioorthogonal handle. This handle allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, through a highly specific and efficient reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

The general structure of an ABP consists of three key components: a reactive group that covalently binds to the active site of a target enzyme, a linker, and a reporter tag for detection and analysis. The this compound moiety is typically incorporated into the linker or as part of a scaffold that presents the reactive group to the enzyme.

In a typical synthetic strategy, a molecule with a known affinity for a particular class of enzymes is modified to include the this compound structure. This creates a versatile intermediate that can be used to generate a variety of probes. After the probe has reacted with its target enzyme in a biological sample, the terminal alkyne of the morpholine derivative is available for the "click" reaction with an azide-containing reporter tag. This two-step approach offers significant flexibility, as the same enzyme-reactive probe can be coupled with different reporter tags for various analytical applications, from fluorescent imaging to affinity purification and mass spectrometry-based identification of the labeled proteins.

Fluorescent or Spin Labels for Biomolecular Research

The propargyl group of this compound is a key functional moiety for the attachment of fluorescent dyes or paramagnetic spin labels to biomolecules. This enables researchers to study the structure, dynamics, and interactions of proteins, nucleic acids, and other biological macromolecules. The terminal alkyne provides a site for covalent linkage to azide-modified fluorophores or spin labels via the aforementioned CuAAC click reaction. glenresearch.com This method is widely employed due to its high efficiency, specificity, and biocompatibility. organic-chemistry.org

Fluorescent Labeling:

In fluorescent labeling, a biomolecule of interest is first modified to contain an azide (B81097) group. This can be achieved through various biochemical or genetic techniques. Subsequently, a fluorescent dye that has been chemically derivatized with a terminal alkyne, potentially using a scaffold like this compound, is introduced. The "click" reaction then permanently attaches the fluorescent label to the biomolecule.

Alternatively, the biomolecule itself can be modified to contain a terminal alkyne, and an azide-functionalized fluorophore is then attached. The morpholine component of this compound can enhance the water solubility and cell permeability of the labeling reagent, which is particularly advantageous for studies in living cells. For instance, morpholine-functionalized fluorescent probes have been developed for sensing pH changes within cellular compartments. nih.gov

Spin Labeling:

Similar to fluorescent labeling, spin labels can be introduced into biomolecules using this compound as a synthetic intermediary. Spin labels are stable free radicals, such as nitroxides, that act as paramagnetic probes. glenresearch.com When a spin-labeled biomolecule is analyzed by electron paramagnetic resonance (EPR) spectroscopy, information about the local environment, mobility, and distance between two spin labels can be obtained. uni-konstanz.denih.gov

The strategy involves the synthesis of an azide-functionalized spin label, which is then "clicked" onto a biomolecule containing a terminal alkyne introduced via a building block like this compound. The rigidity or flexibility of the linker attaching the spin label to the biomolecule is crucial for interpreting the EPR data, and the morpholine ring can be part of this linker design. acs.org The bioorthogonal nature of the click reaction ensures that the spin label is attached with high specificity, which is essential for accurate structural and dynamic measurements of biomolecules. uni-konstanz.de

Development of Molecular Tools for in vitro Biological Investigations

The unique combination of the morpholine ring and the propargyl group in this compound makes it a versatile component in the creation of various molecular tools for in vitro biological research. These tools are designed to probe, modulate, or report on biological processes in a controlled laboratory setting.

One significant application is in the field of chemical proteomics and drug discovery. nih.gov For example, this compound can be incorporated into small molecule libraries used for screening against biological targets. The terminal alkyne serves as a latent handle for target identification. If a compound from the library shows interesting biological activity, the alkyne can be used to "pull down" its protein target from a cell lysate. This is typically done by clicking the alkyne-containing compound to an azide-functionalized affinity tag (like biotin) immobilized on a solid support (e.g., beads). The protein-ligand complex can then be isolated and the protein identified by mass spectrometry.

Furthermore, the morpholine scaffold is a common feature in many bioactive compounds and approved drugs, suggesting that its inclusion can impart favorable pharmacological properties. chemicalbook.come3s-conferences.org By using this compound in the synthesis of new chemical entities, researchers can create molecules with potential biological activity that are also pre-equipped for further functionalization or analysis via the propargyl group.

The development of bifunctional molecules is another area where this compound is valuable. For instance, one part of a molecule containing the this compound moiety could be designed to bind to a specific protein, while the terminal alkyne is used to attach another functional unit, such as a molecule that recruits another protein or a fluorescent tag for visualization. This modular approach, enabled by the click chemistry handle, facilitates the rapid assembly of complex molecular tools to investigate intricate biological pathways in vitro.

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure 3-(prop-2-yn-1-yl)morpholine is a critical area for future research. Current synthetic approaches to substituted morpholines often result in racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. Future methodologies should aim to establish the desired stereochemistry at the C3 position in a controlled manner.

Several promising strategies could be explored:

Chiral Pool Synthesis: Utilizing readily available and enantiomerically pure starting materials, such as amino acids or amino alcohols, offers a direct route to chiral 3-substituted morpholines. semanticscholar.org For instance, starting from a chiral amino alcohol, a sequence involving N-protection, O-propargylation, and subsequent ring-closing metathesis or other cyclization strategies could afford the desired enantiopure product.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the synthesis of the morpholine (B109124) ring or in the introduction of the propargyl group is a highly attractive approach.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable unsaturated precursor, such as a dehydromorpholine derivative, using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes) has proven effective for the synthesis of 2-substituted chiral morpholines and could be adapted for 3-substituted analogues. semanticscholar.orgrsc.orgresearchgate.net

Tandem Reactions: A one-pot tandem sequence involving hydroamination followed by asymmetric transfer hydrogenation of an appropriate aminoalkyne substrate could provide a highly efficient route to chiral 3-substituted morpholines. ubc.ca This approach, catalyzed by transition metals like Titanium and Ruthenium, has shown high enantiomeric excesses for similar structures. ubc.ca

Palladium-Catalyzed Carboamination: An intramolecular palladium-catalyzed carboamination of a suitably functionalized aminoallene or aminoalkyne could be a powerful tool for the stereocontrolled synthesis of the morpholine ring. nih.gov

Organocatalysis: Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, could be employed to catalyze key bond-forming reactions in a stereocontrolled fashion. rsc.org For example, an asymmetric Michael addition of a propargyl nucleophile to an α,β-unsaturated iminium ion derived from a morpholine precursor could be a viable strategy. While the use of morpholine-based organocatalysts has been explored, further development is needed to improve their efficiency and stereoselectivity. nih.gov

The successful development of these methodologies will be crucial for accessing enantiomerically pure this compound, enabling detailed investigations into its chiroptical properties and stereospecific biological activities. A comparison of potential stereoselective strategies is presented in Table 1.

Synthetic StrategyCatalyst/ReagentPotential AdvantagesPotential Challenges
Chiral Pool SynthesisReadily available chiral starting materials (e.g., amino acids)High enantiopurity, predictable stereochemistryLimited availability of diverse starting materials, potentially longer synthetic routes
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexesHigh enantioselectivities, potential for scalabilityRequires synthesis of unsaturated precursors
Tandem Hydroamination/Asymmetric Transfer HydrogenationChiral Titanium and Ruthenium catalystsHigh efficiency (one-pot), high enantiomeric excessSubstrate scope may be limited
Palladium-Catalyzed CarboaminationPalladium catalysts with chiral ligandsGood stereocontrol, access to diverse substituentsCatalyst and ligand optimization may be required
OrganocatalysisChiral small molecules (e.g., proline derivatives)Metal-free, environmentally benignCatalyst loading and efficiency can be a concern

Table 1: Comparison of Potential Stereoselective Synthetic Strategies for this compound. This table provides a summary of potential advantages and challenges for various synthetic approaches.

Exploration of Unexplored Reactivity Pathways

The terminal alkyne of this compound serves as a versatile functional handle for a wide array of chemical transformations. While classical alkyne chemistry is well-established, there is significant scope for exploring novel and underutilized reactivity pathways to generate diverse and complex molecular architectures.

Future research should focus on:

Click Chemistry and Beyond: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime candidate for facile derivatization. This reaction would allow for the straightforward conjugation of this compound to a vast library of azide-containing molecules, including biomolecules, polymers, and functional materials. Beyond the classic CuAAC, exploring ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) could provide access to different regioisomers of the resulting triazoles, expanding the chemical space accessible from this building block.

Sonogashira and Other Cross-Coupling Reactions: The palladium-catalyzed Sonogashira coupling of the terminal alkyne with aryl or vinyl halides would enable the synthesis of a wide range of substituted aryl- and vinyl-alkynyl morpholine derivatives. These products could be of interest as scaffolds for medicinal chemistry or as components in organic electronic materials. Other cross-coupling reactions, such as the Glaser coupling to form symmetrical diynes, also warrant investigation.

Cycloaddition Reactions: The alkyne functionality can participate in various cycloaddition reactions beyond the [3+2] cycloaddition with azides. For example, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes could lead to the formation of complex polycyclic structures. Similarly, [2+2+2] cycloadditions, often catalyzed by transition metals, could be employed to construct substituted benzene rings.

Metal-Catalyzed Transformations: The interaction of the alkyne with various transition metals can lead to a rich and diverse range of transformations. This includes, but is not limited to:

Hydration and Hydroamination: The addition of water or amines across the triple bond, catalyzed by metals like gold or mercury, would yield valuable ketone or enamine intermediates.

Pauson-Khand Reaction: The cobalt-catalyzed reaction of the alkyne with an alkene and carbon monoxide would provide a direct route to cyclopentenone-annulated morpholine derivatives.

Enyne Metathesis: Reaction with a suitable alkene in the presence of a ruthenium or molybdenum catalyst could lead to the formation of complex diene structures.

A summary of potential reactivity pathways is provided in Table 2.

Reaction TypeReagents/CatalystsPotential Products
Azide-Alkyne Cycloaddition (Click Chemistry)Azides, Copper(I) or Ruthenium catalysts1,2,3-Triazoles
Sonogashira CouplingAryl/Vinyl Halides, Palladium and Copper catalystsAryl/Vinyl-substituted Alkynes
Glaser CouplingCopper catalysts, OxidantSymmetrical Diynes
Diels-Alder ReactionDienesSubstituted Cyclohexadienes
[2+2+2] CycloadditionTransition metal catalysts (e.g., Co, Rh, Ni)Substituted Benzenes
HydrationWater, Gold or Mercury catalystsKetones
Pauson-Khand ReactionAlkene, Carbon Monoxide, Cobalt catalystBicyclic Cyclopentenones

Table 2: Potential Reactivity Pathways of the Propargyl Group in this compound. This table highlights the versatility of the terminal alkyne for various chemical transformations.

Advancements in Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of molecules with desired properties. In the context of this compound, computational modeling can provide valuable insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Future research in this area should focus on:

Conformational Analysis: The morpholine ring can adopt various chair and boat conformations, which can significantly influence its biological activity and physical properties. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the preferred conformations of this compound and its derivatives. Understanding the conformational landscape is crucial for designing molecules that can effectively interact with biological targets.

Reaction Mechanism and Selectivity Prediction: Computational modeling can be employed to elucidate the mechanisms of the various reactions involving the propargyl group. By calculating the activation energies and reaction profiles for different pathways, it is possible to predict the feasibility and selectivity of a given transformation. This predictive power can save significant experimental time and resources by identifying the most promising reaction conditions. For instance, computational studies on the transition states of organocatalyzed reactions could help in designing more efficient and stereoselective catalysts. nih.gov

Virtual Screening and Drug Design: The morpholine scaffold is a well-established pharmacophore in medicinal chemistry. Computational docking studies can be used to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors. This virtual screening approach can help to identify promising lead compounds for drug discovery programs. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these molecules with their biological activity, enabling the rational design of more potent and selective drug candidates.

Materials Property Prediction: For applications in materials science, computational methods can be used to predict the electronic, optical, and mechanical properties of polymers and other materials incorporating the this compound unit. For example, DFT calculations can predict the band gap and charge transport properties of conjugated polymers, which is crucial for their application in organic electronics.

A summary of the applications of computational modeling is presented in Table 3.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Conformational analysis, reaction mechanism studies, electronic property predictionGround state geometries, transition state energies, reaction pathways, HOMO-LUMO gaps
Molecular Dynamics (MD)Conformational sampling, binding dynamicsConformational ensembles, binding free energies, protein-ligand interactions
DockingVirtual screeningBinding poses, binding affinities
Quantitative Structure-Activity Relationship (QSAR)Drug designCorrelation between molecular structure and biological activity

Table 3: Applications of Computational Modeling for this compound Research. This table outlines how different computational techniques can be applied to predict various properties and guide experimental design.

New Frontiers in Materials Science Applications

The presence of the reactive propargyl group makes this compound an attractive building block for the synthesis of novel functional materials. The ability to readily modify this group through "click" chemistry and other polymerization techniques opens up a wide range of possibilities in materials science.

Future research in this area could explore:

Polymer Synthesis and Modification: this compound can be used as a monomer in polymerization reactions or as a functional handle for the post-polymerization modification of existing polymers.

"Click" Polymerization: The efficient and orthogonal nature of the CuAAC reaction makes it an ideal tool for step-growth polymerization. Reacting a bifunctional molecule containing two this compound units with a diazide monomer would lead to the formation of high molecular weight polytriazoles. The properties of these polymers could be tuned by varying the structure of the comonomer.

Polymer Grafting: The propargyl group can be grafted onto the surface of various polymer substrates, thereby introducing the morpholine functionality and its associated properties, such as improved hydrophilicity or biocompatibility.

Development of Smart Materials: The morpholine moiety is known to be responsive to changes in pH due to the basicity of the nitrogen atom. This property could be exploited to create "smart" materials that change their properties in response to environmental stimuli. For example, polymers incorporating this compound could exhibit pH-dependent swelling or solubility, making them suitable for applications in drug delivery or as sensors.

Surface Functionalization: The alkyne group can be used to immobilize this compound onto a variety of surfaces, such as silica, gold, or carbon nanotubes. This surface functionalization could be used to alter the surface properties of these materials, for example, to improve their biocompatibility or to introduce specific recognition sites.

Cross-linking Agents: The ability of the alkyne to undergo various addition and cycloaddition reactions makes this compound a potential candidate as a cross-linking agent for polymers. The introduction of cross-links can significantly improve the mechanical and thermal properties of materials.

Potential applications in materials science are summarized in Table 4.

Application AreaMaterial TypeKey Feature of this compound
Polymer SynthesisPolytriazoles, Grafted CopolymersReactive alkyne for "click" polymerization and grafting
Smart MaterialspH-Responsive HydrogelspH-sensitive morpholine nitrogen
Surface ModificationFunctionalized Nanoparticles, Coated SurfacesTerminal alkyne for surface immobilization
High-Performance PolymersCross-linked NetworksVersatile reactivity of the alkyne for cross-linking

Table 4: Potential Materials Science Applications of this compound. This table highlights the diverse opportunities for this compound in the development of advanced materials.

Expanded Role in Advanced Chemical Biology Tool Development

The combination of a biocompatible morpholine scaffold and a bioorthogonal alkyne handle makes this compound an excellent candidate for the development of advanced chemical biology tools. These tools can be used to study and manipulate biological processes in living systems with high precision.

Future research in this area should focus on:

Bioorthogonal Labeling: The terminal alkyne can be used for the bioorthogonal labeling of biomolecules, such as proteins, nucleic acids, and glycans, in living cells. By metabolic or enzymatic incorporation of an azide-modified building block into a biomolecule of interest, subsequent labeling with a this compound-based probe via CuAAC allows for the visualization and tracking of these molecules in their native environment. The morpholine group may impart favorable solubility and cell permeability properties to the probe.

Activity-Based Protein Profiling (ABPP): this compound can be incorporated into activity-based probes to study enzyme function. These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a reporter tag (e.g., a fluorophore or biotin), and a linker. The alkyne can serve as a handle for the "click" attachment of the reporter tag after the probe has reacted with its target enzyme.

Drug Delivery Systems: The morpholine moiety is a common feature in many approved drugs, and its inclusion can improve the pharmacokinetic properties of a molecule. This compound could be used as a building block for the synthesis of drug conjugates. The alkyne allows for the attachment of a drug molecule, while the morpholine can improve its solubility, stability, and cellular uptake.

A summary of potential applications in chemical biology is presented in Table 5.

ApplicationRole of this compoundKey Enabling Feature
Bioorthogonal LabelingComponent of a chemical probeTerminal alkyne for "click" chemistry
Activity-Based Protein ProfilingScaffold for activity-based probesAlkyne handle for reporter tag attachment
Drug DeliveryBuilding block for drug conjugatesMorpholine for improved pharmacokinetics, alkyne for drug attachment
PROTACs/Molecular GluesLinker componentAlkyne for facile conjugation

Table 5: Potential Applications of this compound in Chemical Biology. This table outlines the promising roles of this compound in the development of sophisticated tools for studying and manipulating biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Prop-2-yn-1-yl)morpholine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis often involves nucleophilic substitution or alkyne coupling reactions. For example, a modified procedure from uses morpholine and propargyl bromide in the presence of a base (e.g., KOH) under controlled temperatures (0–25°C). Reaction progress is monitored via TLC (e.g., DCM/MeOH/TEA systems), and purification employs column chromatography. Yield optimization requires adjusting stoichiometry, solvent polarity, and reaction time. LCMS (e.g., m/z 739 [M+H]+ in ) and HPLC (retention time analysis) are critical for purity validation .

Q. How should researchers characterize this compound, and what spectroscopic discrepancies might arise?

  • Methodological Answer : Key techniques include:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with PubChem data (e.g., InChIKey in ) to confirm structure.
  • Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns using LCMS or HRMS.
  • IR Spectroscopy : Identify alkyne C≡C stretches (~2100 cm1^{-1}) and morpholine ring vibrations.
    Discrepancies in 1H^1H NMR shifts may arise from solvent effects or impurities. Cross-validate with X-ray crystallography (e.g., SHELXL refinements in ) for absolute configuration confirmation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Use SHELX programs ( ) for refinement. If twinning or disorder is observed (common in alkyne-containing structures), employ the TWIN or PART commands in SHELXL. For ambiguous electron density, computational tools like Mercury ( ) can model alternative conformers. Cross-check with DFT-optimized geometries (e.g., Gaussian or ORCA) to validate bond lengths and angles .

Q. What strategies are recommended for analyzing conflicting biological activity data in enzyme inhibition studies involving this compound?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent IC50_{50} measurements across replicates.
  • Assay Interference Checks : Rule out false positives from alkyne reactivity (e.g., via thiol-trapping assays).
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., using 's scaffold-based approach) to confirm binding modes.
  • Data Normalization : Use reference inhibitors to calibrate activity metrics. Contradictions may arise from solvent (DMSO) effects or protein batch variability .

Q. How can researchers design experiments to probe the reactivity of the propargyl group in complex reaction systems?

  • Methodological Answer :

  • Click Chemistry : Test Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to confirm propargyl functionality.
  • Stability Studies : Monitor decomposition under varying pH, temperature, and light using HPLC.
  • Competitive Reactions : Introduce thiols or amines to assess nucleophilic attack on the alkyne.
  • Computational Modeling : Use Gaussian to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity sites .

Specialized Methodological Guidance

Q. What advanced computational tools are suitable for studying the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron density distribution.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) using GROMACS.
  • Docking Studies : Utilize AutoDock Vina to predict binding affinities with biological targets (e.g., kinases in ).
    Cross-validate computational results with experimental spectroscopic data .

Q. How should researchers address inconsistencies in chromatographic retention times during purity analysis?

  • Methodological Answer :

  • Column Calibration : Use a standardized mixture of analogs (e.g., fluorophenyl or chlorophenyl derivatives from ) to establish retention time reproducibility.
  • Mobile Phase Optimization : Adjust pH and organic modifier ratios (e.g., acetonitrile vs. methanol) to resolve co-eluting impurities.
  • Mass Detection Coupling : Combine HPLC with MS to differentiate isobaric contaminants .

Data Interpretation and Validation

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for high-throughput screening?

  • Methodological Answer :

  • Automated Synthesis : Use flow chemistry systems to control reaction parameters (temperature, residence time).
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy.
  • Batch Record Standardization : Document all variables (e.g., solvent lot, humidity) to trace variability sources.
    Reference for silica gel purification protocols to maintain batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.